2,4-Dimethoxybenzonitrile

描述

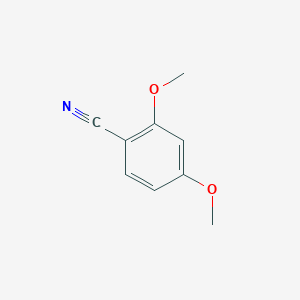

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRZSQQELLQCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194034 | |

| Record name | 2,4-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4107-65-7 | |

| Record name | 2,4-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4107-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethoxybenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVW39ZC2HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dimethoxybenzonitrile

For research scientists and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound (CAS No. 4107-65-7) is a versatile aromatic compound whose unique substitution pattern imparts specific reactivity, making it a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, grounded in authoritative data.

This compound is a solid, crystalline compound at room temperature, appearing as a cream to pale brown powder.[1] Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group and two methoxy (-OCH₃) groups at positions 2 and 4. This specific arrangement of electron-donating methoxy groups and the electron-withdrawing nitrile group dictates its chemical behavior.

Table 1: Identifiers and Core Properties of this compound

| Identifier/Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 4107-65-7 | [2][3][4] |

| Molecular Formula | C₉H₉NO₂ | [1][2][3] |

| Molecular Weight | 163.17 g/mol | [2][3] |

| Appearance | Cream to pale brown solid/powder | [1][5] |

| Melting Point | 93-94 °C | [3][4] |

| Boiling Point | 306.7 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| InChIKey | RYRZSQQELLQCMZ-UHFFFAOYSA-N | [2][3] |

Synthesis Methodologies

The preparation of this compound is most commonly achieved through the dehydration of the corresponding aldoxime, a well-established method for nitrile synthesis. The causality behind this choice lies in the accessibility of the starting material, 2,4-Dimethoxybenzaldehyde, and the high efficiency of the dehydration step.

Protocol: Synthesis via Dehydration of 2,4-Dimethoxybenzaldoxime

This protocol is based on established nitrile synthesis methodologies, such as the one described for the related compound veratronitrile, which involves the vigorous reaction of an aldoxime with acetic anhydride.[6]

Step 1: Formation of the Aldoxime 2,4-Dimethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) to form 2,4-dimethoxybenzaldoxime. This is a standard condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.

Step 2: Dehydration to the Nitrile The formed aldoxime is then subjected to dehydration. Acetic anhydride is a highly effective and common dehydrating agent for this purpose.

-

Procedure:

-

Combine the 2,4-dimethoxybenzaldoxime with an excess of acetic anhydride in a round-bottomed flask fitted with a reflux condenser.

-

Heat the mixture cautiously. An exothermic reaction is expected to occur.[6]

-

Once the initial reaction subsides, maintain the mixture at a gentle reflux for approximately 2 hours to ensure the reaction goes to completion.

-

After reflux, carefully pour the hot reaction mixture into a beaker of cold water while stirring.

-

The nitrile product, being insoluble in water, will precipitate out as a solid.

-

The solid is collected by vacuum filtration, washed with water to remove acetic acid and other water-soluble impurities, and dried. The resulting this compound is typically of high purity.[6]

-

This self-validating system relies on the significant physical state and solubility difference between the liquid reactants/byproducts and the solid crystalline product, allowing for straightforward purification via precipitation and filtration.

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The unique electronic environment of each proton and carbon atom results in a distinct analytical fingerprint.[7][8][9]

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale / Interpretation |

| ¹H NMR | Aromatic Protons | δ ~6.5-7.5 ppm | Three distinct signals in the aromatic region, coupled to each other. |

| Methoxy Protons (-OCH₃) | δ ~3.8-3.9 ppm | Two sharp singlets, each integrating to 3H, corresponding to the two non-equivalent methoxy groups. | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | δ ~115-120 ppm | Characteristic downfield signal for a nitrile carbon. |

| Aromatic Carbons | δ ~98-165 ppm | Six distinct signals, with the oxygen-substituted carbons appearing most downfield. | |

| Methoxy Carbons (-OCH₃) | δ ~55-56 ppm | Two signals for the two methoxy group carbons. | |

| IR Spectroscopy | Nitrile Stretch (C≡N) | ~2220-2240 cm⁻¹ | A strong, sharp absorption band characteristic of the nitrile functional group.[7] |

| C-O-C Stretch | ~1200-1300 cm⁻¹ (asym) & ~1000-1100 cm⁻¹ (sym) | Strong bands indicating the presence of the aryl ether linkages. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 163 | Corresponds to the exact mass of the molecule, C₉H₉NO₂.[2][3] |

Note: Specific shifts can vary based on the solvent and instrument used. Data is compiled from typical values for similar structures and available public data.[2][10]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two primary functional regions: the nitrile group and the electron-rich aromatic ring.

Caption: Key reaction pathways for this compound.

Reactions of the Nitrile Group

-

Reduction: The nitrile group is readily reduced to a primary amine. This transformation is fundamental to its utility as a building block. For instance, reduction with powerful agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) yields 2,4-dimethoxybenzylamine. This amine is a valuable intermediate for introducing the 2,4-dimethoxybenzyl moiety into larger molecules.[11]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield 2,4-dimethoxybenzoic acid. This provides a synthetic route to substituted benzoic acids.

Reactions of the Aromatic Ring

The two methoxy groups are strong activating, ortho-, para- directing groups for electrophilic aromatic substitution (EAS). The nitrile group is a deactivating, meta- directing group. The powerful activating effect of the methoxy groups dominates, directing incoming electrophiles to the positions ortho and para to them (positions 3, 5, and 6). Position 5, being ortho to the C4-methoxy and para to the C2-methoxy, is particularly activated and sterically accessible, making it a likely site for substitution.

Applications in Drug Discovery and Development

The primary value of this compound in a research and development context is as a versatile chemical intermediate.[12] Its derivatives are found in a range of biologically active compounds.

-

Scaffold for Bioactive Molecules: The 2,4-dimethoxy substitution pattern is present in numerous natural products and synthetic compounds with interesting pharmacological profiles. The nitrile serves as a convenient handle to elaborate the structure into amines, acids, or other functional groups, enabling the construction of compound libraries for screening.

-

Synthesis of Pharmaceutical Intermediates: As mentioned, its reduction to 2,4-dimethoxybenzylamine is a key application. This amine can be used, for example, as a protecting group for amines or as a building block in the synthesis of more complex heterocyclic systems.

-

Agrochemicals: The structural motifs derived from this compound are also utilized in the development of herbicides and plant growth regulators.[12]

While direct therapeutic applications of this compound itself are not documented, its role as a precursor is critical. For instance, related dimethoxy-substituted phenethylamines have been extensively studied as potent agonists for serotonin receptors, highlighting the pharmacological relevance of this substitution pattern.[13]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate care, following guidelines established in its Safety Data Sheet (SDS).

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Standard PPE is mandatory when handling this chemical. This includes chemical safety goggles, gloves to prevent skin exposure, and a dust mask or handling within a fume hood to avoid inhalation of the powder.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.[5][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. It should be kept away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[14]

-

Stability: The compound is stable under normal storage conditions. Hazardous polymerization does not occur.[14]

Conclusion

This compound is a foundational chemical intermediate whose value is defined by the strategic placement of its functional groups. The interplay between the electron-donating methoxy groups and the versatile nitrile moiety provides chemists with a reliable and reactive scaffold. A thorough understanding of its synthesis, spectroscopic signature, and predictable reactivity is essential for its effective application in the rational design and synthesis of novel pharmaceutical and agrochemical agents. Proper safety protocols are crucial to mitigate the risks associated with its handling, ensuring its continued and safe use in research and development.

References

- Chemsrc. (2025). This compound | CAS#:4107-65-7.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemSynthesis. (2025). This compound.

- National Center for Biotechnology Information. (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution.

- MySkinRecipes. (n.d.). This compound.

- Wikipedia. (n.d.). Veratraldehyde.

- ResearchGate. (2017). (PDF) Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution.

- Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.

- PubChem. (n.d.). Veratraldehyde. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- ChemSynthesis. (2025). 3,4-dimethoxybenzonitrile.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure ?.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis.

- PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010.

- PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. National Center for Biotechnology Information.

Sources

- 1. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C9H9NO2 | CID 77750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:4107-65-7 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound(4107-65-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2,3-DIMETHOXYBENZONITRILE CAS#: 2024-83-1 [chemicalbook.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(4107-65-7) 1H NMR [m.chemicalbook.com]

- 11. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents [patents.google.com]

- 12. This compound [myskinrecipes.com]

- 13. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

2,4-Dimethoxybenzonitrile CAS number 4107-65-7

An In-depth Technical Guide to 2,4-Dimethoxybenzonitrile (CAS No. 4107-65-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile aromatic nitrile that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group and two methoxy groups on the benzene ring, offers a rich chemical handle for a variety of transformations. This guide provides an in-depth exploration of its properties, synthesis, characterization, and reactivity, with a focus on its practical applications in research and development, particularly in the pharmaceutical and agrochemical sectors. The presence of the electron-donating methoxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 4107-65-7 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Cream to pale brown solid/powder | [3][4] |

| Melting Point | 93-94 °C | [2][3] |

| Boiling Point | 306.7 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in methanol | [5] |

| InChIKey | RYRZSQQELLQCMZ-UHFFFAOYSA-N | [1][2] |

Safety Information: [1][2][3][6]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat. For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is advised.

-

First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical attention.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and reliable laboratory-scale synthesis involves the dehydration of 2,4-dimethoxybenzamide. This method is advantageous due to the availability of the starting material and the generally high yields.

Caption: Synthesis pathway of this compound from 2,4-dimethoxybenzoic acid.

Step-by-Step Synthesis Protocol

This protocol details the synthesis of this compound from 2,4-dimethoxybenzamide.

Part 1: Preparation of 2,4-Dimethoxybenzamide from 2,4-Dimethoxybenzoic Acid

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dimethoxybenzoic acid in an excess of thionyl chloride (SOCl₂).

-

Reaction: Gently reflux the mixture until the solid dissolves and the evolution of gas ceases. This indicates the formation of 2,4-dimethoxybenzoyl chloride.

-

Removal of Excess Reagent: Carefully remove the excess thionyl chloride under reduced pressure.

-

Amidation: Cautiously add the crude 2,4-dimethoxybenzoyl chloride to a cooled, concentrated aqueous solution of ammonium hydroxide with vigorous stirring.

-

Isolation: The 2,4-dimethoxybenzamide will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Part 2: Dehydration of 2,4-Dimethoxybenzamide

-

Reaction Setup: In a dry round-bottom flask, mix the dried 2,4-dimethoxybenzamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).

-

Heating: Gently heat the mixture under anhydrous conditions. The reaction is often exothermic and should be controlled.

-

Work-up: After the reaction is complete, cool the mixture and carefully quench it by adding it to ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical step. A standard analytical workflow involves a combination of spectroscopic techniques.

Caption: Common synthetic transformations of the nitrile group in this compound.

Key Reactions

-

Reduction of the Nitrile Group: The nitrile group can be readily reduced to a primary amine, 2,4-dimethoxybenzylamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Ni). [3]This transformation is pivotal for introducing a benzylic amine moiety, a common pharmacophore.

-

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2,4-dimethoxybenzoic acid. This provides a route to the corresponding carboxylic acid and its derivatives.

-

Partial Reduction to Aldehyde: Using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, the nitrile can be partially reduced to form 2,4-dimethoxybenzaldehyde.

-

Formation of Tetrazoles: The nitrile group can undergo a [2+3] cycloaddition reaction with azides (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. [7]

-

Pharmaceutical Intermediates: The derivatives of this compound, particularly the corresponding benzylamine, are key precursors for the synthesis of various pharmaceutical agents. Benzonitrile compounds, in general, have been investigated for their potential antitumor activities. [8]* Agrochemicals: The structural motif of this compound is found in some herbicides and plant growth regulators. [7]Its derivatives can be synthesized and screened for potential agrochemical applications.

-

Material Science: Aromatic nitriles are also utilized in the preparation of dyes, fragrances, and other functional materials. [7]

Conclusion

This compound is a commercially available and synthetically accessible building block with a well-defined physicochemical and safety profile. Its versatile reactivity, centered around the nitrile functional group and the activated aromatic ring, makes it a valuable tool for synthetic chemists. The ability to easily convert the nitrile to amines, carboxylic acids, and other functional groups provides a gateway to a diverse array of more complex molecules with potential applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.

References

- This compound | CAS#:4107-65-7 | Chemsrc. (n.d.).

- This compound | C9H9NO2 | CID 77750 - PubChem. (n.d.).

- Synthesis of 2,4-dihydroxybenzonitrile - PrepChem.com. (n.d.).

- This compound - 4107-65-7, C9H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).

- This compound, 99%, Thermo Scientific Chemicals | RHENIUM BIO SCIENCE. (n.d.).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- This compound - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- 2,4-Dimethylbenzonitrile - NIST WebBook. (n.d.).

- Toxicology of 2,4-D - 24d.info. (2020, August 14).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- 2,6-Dimethoxybenzonitrile - NIST WebBook. (n.d.).

- This compound - DC Fine Chemicals. (n.d.).

- CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents. (n.d.).

- CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents. (n.d.).

- 4,5-Dimethoxy-2-nitrobenzonitrile | C9H8N2O4 | CID 1511288 - PubChem. (n.d.).

- CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents. (n.d.).

- US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google Patents. (n.d.).

- This compound - PubChem - NIH. (n.d.).

Sources

- 1. This compound | C9H9NO2 | CID 77750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:4107-65-7 | Chemsrc [chemsrc.com]

- 3. 2,4-二甲氧基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. B24621.14 [thermofisher.com]

- 5. 2,3-DIMETHOXYBENZONITRILE CAS#: 2024-83-1 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound [myskinrecipes.com]

- 8. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxybenzonitrile

Abstract

2,4-Dimethoxybenzonitrile is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors. Its versatile structure, featuring nitrile and methoxy functional groups, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable synthesis strategy.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the creation of a wide array of organic compounds. The nitrile group can be readily transformed into amines, aldehydes, carboxylic acids, and various heterocyclic systems, while the methoxy groups influence the molecule's reactivity and solubility. Its derivatives have been implicated in the development of herbicides, plant growth regulators, and as intermediates in the synthesis of pharmaceutical agents.[1] A notable application is its use in the preparation of 2,4-dimethoxybenzylamine, a valuable compound in organic synthesis.[2] Understanding the efficient and scalable synthesis of this compound is therefore of paramount importance for advancing research and development in these fields.

This guide will explore three primary synthetic strategies:

-

The Sandmeyer Reaction: A classic and reliable method starting from 2,4-dimethoxyaniline.

-

From Aldehyde to Nitrile: A two-step process involving the formation and subsequent dehydration of 2,4-dimethoxybenzaldehyde oxime.

-

Modern Catalytic Approaches: Advanced methods employing transition metal catalysts for the cyanation of aryl halides and direct C-H functionalization.

Each of these pathways offers distinct advantages and challenges, which will be discussed in detail to provide a holistic understanding for the practicing scientist.

The Classical Approach: The Sandmeyer Reaction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of primary aromatic amines into a variety of functional groups, including nitriles.[3][4][5] This method proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically with the aid of a copper(I) cyanide catalyst.[6][7]

Mechanistic Overview

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[7] The process is initiated by the diazotization of the primary amine, followed by a single electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas, with the copper being oxidized to copper(II). The aryl radical then reacts with the copper(II) cyanide to form the desired benzonitrile and regenerate the copper(I) catalyst.[2][7]

Caption: The two-stage mechanism of the Sandmeyer reaction.

Synthesis of the Precursor: 2,4-Dimethoxyaniline

A common route to 2,4-dimethoxyaniline is the reduction of 2,4-dimethoxynitrobenzene.[8]

Experimental Protocol: Synthesis of 2,4-Dimethoxyaniline

-

In a reaction vessel, dissolve 2,4-dimethoxynitrobenzene in ethanol.

-

Add ferric chloride and activated carbon to the solution.

-

Introduce hydrazine hydrate (80% mass concentration) to the mixture.

-

Heat the reaction at a reflux temperature of 70-80°C until the reaction is complete (monitor by TLC).

-

After completion, filter the reaction mixture to recover the activated carbon.

-

Concentrate the filtrate and cool to 15-18°C to crystallize the crude product.

-

Wash the crude 2,4-dimethoxyaniline with a 1:1 mixture of methanol and water.

-

Dry the product under vacuum to obtain pure 2,4-dimethoxyaniline.[8]

Experimental Protocol: Sandmeyer Synthesis of this compound

-

Diazotization:

-

Dissolve 2,4-dimethoxyaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

Synthesis via an Aldehyde Intermediate

An alternative and often milder route to this compound involves the conversion of 2,4-dimethoxybenzaldehyde to its corresponding oxime, followed by dehydration.

Mechanistic Considerations of Oxime Dehydration

The dehydration of an aldoxime to a nitrile can be achieved using a variety of dehydrating agents. The mechanism typically involves the activation of the oxime's hydroxyl group, turning it into a better leaving group. This is followed by an elimination reaction to form the carbon-nitrogen triple bond of the nitrile. Reagents like acetic anhydride, thionyl chloride, or more modern reagents like BOP (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) can be employed.[9]

Caption: General workflow for the synthesis of nitriles from aldehydes.

Synthesis of the Precursor: 2,4-Dimethoxybenzaldehyde

2,4-Dimethoxybenzaldehyde can be synthesized from 1,3-dimethoxybenzene via formylation, for example, through the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 2,4-Dimethoxybenzaldehyde Oxime

-

Dissolve 2,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride to the solution.

-

Slowly add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to the mixture.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

-

Add water to precipitate the oxime.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Dehydration to this compound

-

In a flask equipped with a reflux condenser, dissolve the 2,4-dimethoxybenzaldehyde oxime in a suitable solvent such as acetic anhydride or dichloromethane.

-

If using acetic anhydride, heat the mixture to reflux for 1-2 hours.

-

If using a milder reagent like BOP in dichloromethane, add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and stir at room temperature.[9]

-

Monitor the reaction by TLC until the oxime is consumed.

-

Upon completion, cool the reaction mixture and pour it into ice-water to quench any excess dehydrating agent.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent like ethanol.

Modern Catalytic Cyanation Methods

In recent years, transition metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of aryl nitriles, offering high efficiency and broad functional group tolerance. Palladium and nickel-based catalysts are particularly prominent in this area.[1][10]

Palladium-Catalyzed Cyanation of Aryl Halides

This method involves the reaction of an aryl halide (e.g., 2,4-dimethoxybromobenzene) with a cyanide source in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[1]

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

To an oven-dried reaction vessel, add 2,4-dimethoxybromobenzene, a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]).[11][12]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water or an aqueous solution of sodium bicarbonate.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Nickel-Catalyzed Cyanation

Nickel catalysts offer a more cost-effective alternative to palladium for cyanation reactions.[10] The reactions can be performed on aryl halides or triflates using various cyanide sources, including non-toxic alternatives like K₄[Fe(CN)₆] or even acetonitrile under specific conditions.[14][15][16] The mechanism is analogous to the palladium-catalyzed pathway.

Direct C-H Cyanation

A more atom-economical approach is the direct cyanation of a C-H bond, which avoids the pre-functionalization of the starting material. Photoredox catalysis has emerged as a powerful technique for this transformation. For instance, 1,3-dimethoxybenzene can be directly cyanated using an acridinium photoredox catalyst and a cyanide source like trimethylsilyl cyanide under an aerobic atmosphere.[17][18][19] This method proceeds under mild, room-temperature conditions.[19]

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Sandmeyer Reaction | 2,4-Dimethoxyaniline | NaNO₂, CuCN | Well-established, reliable, scalable | Use of highly toxic cyanides, formation of diazonium salts requires careful temperature control | 60-80% |

| Oxime Dehydration | 2,4-Dimethoxybenzaldehyde | NH₂OH·HCl, Dehydrating agent | Milder conditions possible, avoids highly toxic metal cyanides | Two-step process, some dehydrating agents can be harsh | 70-90% |

| Palladium-Catalyzed Cyanation | 2,4-Dimethoxybromobenzene | Pd catalyst, ligand, cyanide source | High yields, excellent functional group tolerance, milder than Sandmeyer | Cost of palladium catalyst, potential for catalyst poisoning | 80-98% |

| Nickel-Catalyzed Cyanation | 2,4-Dimethoxybromobenzene/triflate | Ni catalyst, ligand, cyanide source | More cost-effective than palladium, good yields | Can require higher temperatures or specific ligands | 75-95% |

| Direct C-H Cyanation | 1,3-Dimethoxybenzene | Photoredox catalyst, cyanide source | Atom-economical, avoids pre-functionalization, very mild conditions | May have regioselectivity issues in more complex substrates, specialized equipment (photoreactor) may be needed | Moderate to good |

Conclusion

The synthesis of this compound can be accomplished through several effective pathways, each with its own set of advantages and considerations. The classical Sandmeyer reaction remains a robust and scalable method, while the aldehyde-to-nitrile conversion offers a valuable alternative, particularly when avoiding harsh metal cyanides is a priority. For syntheses requiring high efficiency and broad substrate scope, modern palladium and nickel-catalyzed cyanation reactions are the methods of choice, with nickel providing a more economical option. The emerging field of direct C-H functionalization via photoredox catalysis presents a green and atom-economical future for the synthesis of such important building blocks. The selection of the optimal synthetic route will ultimately depend on factors such as scale, cost, available starting materials, and the specific requirements of the target application.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Kaur, J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2779-2814.

- MySkinRecipes. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 99.

- Horning, E. C., Koo, J., Fish, M. S., & Walker, G. N. (1954). Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)

- Aldoxime dehydratase. (n.d.). In M-CSA.

- Chiang, Y.-H. (1971). Nitrile Oxide Synthesis Via Oxime. The Journal of Organic Chemistry, 36(15), 2146–2155.

- Marcantonio, K. M., Frey, L. F., Liu, Y., Chen, Y., Strine, J., & Phenix, B. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 130–133.

- Rana, S., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. New Journal of Chemistry, 44(37), 15725-15757.

- Bose, D. S., & Goud, P. R. (2002). A Simple Synthesis of Nitriles from Aldoximes. Tetrahedron Letters, 43(51), 9157-9158.

- CN101701000A - Method for synthesizing 2,4-dimethoxyaniline. (2010).

- Yamaguchi, T., & Asano, Y. (2024). Alternative synthetic route towards nitriles by using aldehydes... Journal of Biotechnology.

- Master Organic Chemistry. (2018).

- Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

- Wikipedia. (n.d.). Sandmeyer reaction.

- ChemicalBook. (n.d.). 2,4-Dimethoxyaniline synthesis.

- Mashima, K., et al. (2018). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine.

- Mashima, K., et al. (2018). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C-CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. SciSpace.

- ChemicalBook. (n.d.). 2,4-Dimethoxyaniline.

- Giumond, J., et al. (2011). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(11), 4486-4495.

- Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 65(3), 631-633.

- Yu, P., & Morandi, B. (2017). Nickel-Catalyzed Cyanation of Aryl Triflates Using Acetonitrile as a Cyano Source.

- Department of Chemistry, University of North Carolina at Chapel Hill. (n.d.).

- Wang, L., et al. (2021). Light-Triggered, Ni-Catalyzed Cyanation of Aryl Triflates with 1,4-Dicyanobenzene as the CN Source. Organic Letters, 23(15), 5859-5863.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(3), 665-668.

- McManus, J. B., & Nicewicz, D. A. (2017).

- McManus, J. B., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(8), 2880-2883.

- Li, W., et al. (2022). Nickel-Catalyzed Cyanation of Aryl Halides.

- ResearchGate. (2018).

- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.

- ChemSynthesis. (n.d.). 2,4-dimethoxyaniline.

- Osuka, A., & Mataga, N. (n.d.). Palladium-Catalyzed Cyanation of Porphyrins Utilizing Cyanoethylzinc Bromide As an Efficient Cyanide Ion Source.

- NRO Chemistry. (2023). Sandmeyer Reaction - experimental procedure and set up [Video]. YouTube.

- Scite. (n.d.).

- Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL).

- ChemicalBook. (n.d.). 2,5-Dimethoxybenzaldehyde synthesis.

- Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde.

- Eureka | Patsnap. (n.d.). Green synthesis method of 2, 5-dimethoxybenzaldehyde.

- Sigma-Aldrich. (n.d.). 2,4-Dimethoxyaniline 97.

- Li, Z., et al. (2023). 11C, 12C and 13C-Cyanation of Electron-Rich Arenes via Organic Photoredox Catalysis.

- Bao, G.-H., et al. (2011). (E)-3,5-Dimethoxybenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1758.

Sources

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. synarchive.com [synarchive.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]

- 9. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 13. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 14. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Nickel-Catalyzed Cyanation of Aryl Triflates Using Acetonitrile as a Cyano Source [xuebao.sjtu.edu.cn]

- 17. Direct C-H Radiocyanation of Arenes via Organic Photoredox Catalysis – Department of Chemistry [chem.unc.edu]

- 18. scispace.com [scispace.com]

- 19. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxybenzonitrile: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxybenzonitrile is a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and functional materials. Its strategic importance necessitates a comprehensive understanding of the available synthetic routes, each with its own set of advantages and challenges. This technical guide provides a detailed exploration of the primary starting materials and core synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings and provide field-proven insights into the practical execution of these reactions, including the Sandmeyer reaction, Rosenmund-von Braun reaction, palladium-catalyzed cyanation, dehydration of 2,4-dimethoxybenzaldehyde oxime, and direct C-H cyanation. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling informed decisions in the selection and optimization of synthetic strategies for this important building block.

Introduction: The Significance of this compound

The this compound scaffold is a prevalent structural motif in a range of biologically active molecules. The presence of the nitrile group allows for its facile conversion into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a versatile synthon in medicinal chemistry. The methoxy groups at the 2- and 4-positions influence the molecule's electronic properties and can play a crucial role in its interaction with biological targets. Given its utility, the efficient and scalable synthesis of this compound is of paramount importance. This guide will provide a critical analysis of the most common synthetic pathways, focusing on the selection of starting materials and the rationale behind the chosen experimental conditions.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several different starting materials, each dictating the choice of synthetic methodology. The most common precursors are:

-

1,3-Dimethoxybenzene (Resorcinol dimethyl ether)

-

2,4-Dimethoxyaniline

-

2,4-Dimethoxyhalobenzenes (e.g., 1-bromo-2,4-dimethoxybenzene)

-

2,4-Dimethoxybenzaldehyde

The choice of starting material is often dictated by factors such as commercial availability, cost, and the desired scale of the synthesis. In the following sections, we will explore the synthetic transformations associated with each of these precursors.

From 1,3-Dimethoxybenzene: A Direct and High-Yielding Approach

A particularly efficient and high-yielding method for the synthesis of this compound starts from the readily available 1,3-dimethoxybenzene. This approach utilizes chlorosulfonyl isocyanate (CSI) as a powerful electrophile to introduce the cyano group onto the electron-rich aromatic ring.

Reaction Overview:

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly reactive chlorosulfonyl isocyanate attacks the electron-rich 4-position of 1,3-dimethoxybenzene. The intermediate N-sulfonyl amide is then treated with a tertiary amine or dimethylformamide to facilitate the elimination of sulfur trioxide and afford the desired nitrile.

Experimental Protocol: Synthesis of this compound from 1,3-Dimethoxybenzene [1]

-

Materials:

-

1,3-Dimethoxybenzene (Resorcinol dimethyl ether)

-

Chlorosulfonyl isocyanate (CSI)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

-

Procedure:

-

In a well-ventilated fume hood, a solution of 1,3-dimethoxybenzene (1.00 mole) in dichloromethane (200 ml) is prepared in a round-bottomed flask equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser with a drying tube.

-

A solution of chlorosulfonyl isocyanate (1.06 moles) in dichloromethane (100 ml) is added dropwise to the stirred solution at a temperature of 15–20 °C over 25 minutes. A crystalline solid, the amide N-sulfonyl chloride, will precipitate.

-

The mixture is stirred for an additional hour at room temperature.

-

The reaction mixture is then cooled to 10–12 °C, and N,N-dimethylformamide (2.1 moles) is added over 5 minutes. The temperature will rise to about 30 °C and then decrease.

-

After one hour, the reaction mixture is poured onto 200 g of ice.

-

Once the ice has melted, 150 ml of dichloromethane is added, and the mixture is transferred to a separatory funnel. The organic layer is separated.

-

The aqueous layer is extracted with an additional 100 ml of dichloromethane.

-

The combined organic phases are washed with 100 ml of water.

-

The dichloromethane is removed by distillation to yield a white solid.

-

The solid is triturated with 250 ml of cold water, collected by filtration, and dried to afford this compound.

-

-

Yield: 95–96%[1]

-

Melting Point: 91 °C[1]

Causality and Experimental Choices:

-

Choice of Reagent: Chlorosulfonyl isocyanate is a highly reactive and efficient reagent for the direct cyanation of electron-rich aromatic compounds. Its high electrophilicity drives the reaction to completion.

-

Solvent: Dichloromethane is an inert solvent that is suitable for this reaction.

-

Workup: The use of ice quenches the reaction and helps to precipitate the product. The subsequent extractions and washing steps are crucial for isolating and purifying the final product.

-

Safety: Chlorosulfonyl isocyanate is a corrosive and moisture-sensitive reagent that reacts violently with water.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be exothermic and may have a tendency for heat accumulation, making careful temperature control crucial, especially on a larger scale.[1]

Mechanism of Reaction with Chlorosulfonyl Isocyanate:

Caption: Reaction mechanism of 1,3-dimethoxybenzene with CSI.

From 2,4-Dimethoxyaniline: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and widely used method for the conversion of an aromatic amine to a nitrile.[3] This two-step process involves the diazotization of the amine followed by a copper(I) cyanide-mediated substitution.

Reaction Overview:

2,4-Dimethoxyaniline is first converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to afford this compound.

General Experimental Protocol: Sandmeyer Cyanation of an Arylamine [4]

-

Materials:

-

2,4-Dimethoxyaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ice

-

-

Procedure:

-

Diazotization:

-

Dissolve 2,4-dimethoxyaniline in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt (evolution of nitrogen gas will be observed).

-

-

Workup:

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Causality and Experimental Choices:

-

Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent decomposition and the formation of phenolic byproducts.

-

Copper(I) Cyanide: Copper(I) cyanide acts as a catalyst in the substitution of the diazonium group with the cyanide nucleophile.[5] The reaction is believed to proceed through a radical mechanism.[5]

-

Excess Cyanide: An excess of sodium or potassium cyanide is used to dissolve the copper(I) cyanide by forming the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻.

Mechanism of the Sandmeyer Cyanation:

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

From 2,4-Dimethoxyhalobenzenes: Rosenmund-von Braun and Palladium-Catalyzed Cyanation

Aryl halides are common and versatile starting materials for the introduction of a cyano group. Two primary methods are employed for this transformation: the classical Rosenmund-von Braun reaction and modern palladium-catalyzed cyanation reactions.

The Rosenmund-von Braun reaction involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures.[6][7][8]

Reaction Overview:

1-Bromo-2,4-dimethoxybenzene is heated with copper(I) cyanide, typically in a high-boiling polar solvent such as DMF or pyridine, to yield this compound.

General Experimental Protocol: Rosenmund-von Braun Reaction [9]

-

Materials:

-

1-Bromo-2,4-dimethoxybenzene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or Pyridine

-

-

Procedure:

-

Combine 1-bromo-2,4-dimethoxybenzene and an excess of copper(I) cyanide in a reaction vessel.

-

Add a high-boiling polar solvent such as DMF or pyridine.

-

Heat the mixture to reflux (typically 150-200 °C) for several hours.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride or ammonia to decompose the copper complexes.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product by distillation or recrystallization.

-

Causality and Experimental Choices:

-

High Temperature: The classical Rosenmund-von Braun reaction requires high temperatures to overcome the activation energy for the cleavage of the aryl-halogen bond.[10]

-

Stoichiometric Copper(I) Cyanide: A stoichiometric amount or even an excess of CuCN is typically required for good conversion.

-

Solvent: High-boiling polar aprotic solvents are used to facilitate the reaction and dissolve the reactants.

-

Drawbacks: The harsh reaction conditions can limit the functional group tolerance, and the use of stoichiometric copper cyanide can lead to difficulties in product purification and waste disposal.[9]

Mechanism of the Rosenmund-von Braun Reaction:

The exact mechanism is still a subject of discussion, but it is generally believed to involve an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the aryl nitrile.[9]

Caption: Proposed mechanism for the Rosenmund-von Braun reaction.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative to the classical Rosenmund-von Braun reaction. These methods offer milder reaction conditions, broader functional group tolerance, and often proceed with catalytic amounts of the metal.[4]

Reaction Overview:

1-Chloro- or 1-bromo-2,4-dimethoxybenzene is reacted with a cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a suitable ligand.

General Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Halide

-

Materials:

-

1-Chloro- or 1-Bromo-2,4-dimethoxybenzene

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., dppf, XPhos)

-

Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., DMF, DMAc, toluene)

-

-

Procedure:

-

In an inert atmosphere (e.g., under nitrogen or argon), combine the aryl halide, palladium catalyst, ligand, cyanide source, and base in a suitable solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

-

Causality and Experimental Choices:

-

Catalyst System: The choice of palladium precursor and ligand is crucial for the success of the reaction. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Cyanide Source: Potassium ferrocyanide is a non-toxic and inexpensive cyanide source that is often preferred for safety and environmental reasons.[4] Zinc cyanide is another commonly used reagent.

-

Milder Conditions: Palladium-catalyzed reactions generally proceed under much milder conditions than the Rosenmund-von Braun reaction, allowing for the presence of a wider range of functional groups.

Catalytic Cycle of Palladium-Catalyzed Cyanation:

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.

From 2,4-Dimethoxybenzaldehyde: Dehydration of the Oxime

Another viable route to this compound involves the dehydration of the corresponding aldoxime, which is readily prepared from 2,4-dimethoxybenzaldehyde.

Reaction Overview:

2,4-Dimethoxybenzaldehyde is first reacted with hydroxylamine to form 2,4-dimethoxybenzaldehyde oxime. The oxime is then dehydrated using a variety of reagents, such as acetic anhydride or thionyl chloride, to yield the nitrile.

General Experimental Protocol: Oxime Formation and Dehydration [11]

-

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., sodium hydroxide, sodium carbonate)

-

Dehydrating agent (e.g., acetic anhydride, thionyl chloride)

-

Solvent (e.g., ethanol, pyridine)

-

-

Procedure:

-

Oxime Formation:

-

Dissolve 2,4-dimethoxybenzaldehyde in a suitable solvent like ethanol.

-

Add hydroxylamine hydrochloride and a base to the solution.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Isolate the oxime by precipitation or extraction.

-

-

Dehydration:

-

Dissolve the isolated oxime in a suitable solvent (e.g., pyridine or acetic acid).

-

Add the dehydrating agent (e.g., acetic anhydride) and heat the mixture.

-

After the reaction is complete, pour the mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product for purification.

-

-

Causality and Experimental Choices:

-

Two-Step Process: This is a reliable two-step sequence that often provides good overall yields.

-

Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for this transformation. Other reagents like thionyl chloride, phosphorus pentoxide, or Burgess reagent can also be used.

-

Green Chemistry: Recent advancements have explored more environmentally friendly one-pot procedures using ionic liquids as recyclable catalysts and solvents, achieving high yields.[11][12]

Mechanism of Oxime Dehydration with Acetic Anhydride:

The dehydration of an aldoxime with acetic anhydride is believed to proceed through an intermediate acetate ester, which then undergoes elimination to form the nitrile.

Sources

- 1. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]

- 2. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 3. Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. | Semantic Scholar [semanticscholar.org]

- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 7. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]

- 8. synarchive.com [synarchive.com]

- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]

- 12. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Guide to the Spectroscopic Characterization of 2,4-Dimethoxybenzonitrile

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the molecular structure and confirm the identity of 2,4-dimethoxybenzonitrile (CAS No. 4107-65-7). Intended for researchers, chemists, and quality control professionals, this document details the theoretical underpinnings, practical experimental protocols, and in-depth data interpretation for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, a complete and unambiguous structural verification of the target compound is achieved.

Introduction and Molecular Structure

This compound is a valuable substituted aromatic nitrile widely used as a building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a benzene ring substituted with two methoxy groups and a nitrile functional group, gives rise to a distinct and predictable spectroscopic fingerprint. Accurate characterization is paramount to ensure material purity, verify reaction outcomes, and meet regulatory standards in drug development and manufacturing.

The key structural features to be identified are:

-

An asymmetrically substituted aromatic ring.

-

A nitrile functional group (-C≡N).

-

Two distinct methoxy (-OCH₃) groups.

This guide will systematically explore how each of these features is revealed by different spectroscopic methods.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The electron-donating methoxy groups and the electron-withdrawing nitrile group create a distinct pattern of chemical shifts and spin-spin coupling in the aromatic region.

Theoretical Basis & Predicted Spectrum

The 1,2,4-trisubstituted benzene ring of this compound contains three aromatic protons. The proton at position 6 (H-6), being ortho to the strongly electron-withdrawing nitrile group, is expected to be the most deshielded and appear furthest downfield. The protons at positions 3 (H-3) and 5 (H-5) are shielded by the ortho and para methoxy groups, respectively, and will appear at higher fields. The two methoxy groups are in different electronic environments and are expected to appear as two distinct singlets.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS, δ = 0.00 ppm) as an internal chemical shift reference.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Parameters: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Data Interpretation and Summary

The ¹H NMR spectrum exhibits three signals in the aromatic region and two singlets in the aliphatic region, confirming the predicted structure. The proton H-6 shows a doublet due to coupling with H-5. H-5 appears as a doublet of doublets from coupling to both H-6 and H-3. H-3, adjacent to two substituents, shows a simple doublet from coupling to H-5.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.46 | Doublet (d) | J = 8.6 Hz | 1H | H-6 |

| 6.52 | Doublet of Doublets (dd) | J = 8.6, 2.2 Hz | 1H | H-5 |

| 6.47 | Doublet (d) | J = 2.2 Hz | 1H | H-3 |

| 3.90 | Singlet (s) | - | 3H | OCH₃ (C-4) |

| 3.86 | Singlet (s) | - | 3H | OCH₃ (C-2) |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. A proton-decoupled spectrum provides single lines for each chemically distinct carbon atom, offering a direct count and chemical shift information that is highly sensitive to the local electronic environment.

Theoretical Basis & Predicted Spectrum

This compound has nine carbon atoms. Due to molecular symmetry, all nine are chemically distinct and should produce nine unique signals in the proton-decoupled ¹³C NMR spectrum. The nitrile carbon is expected at a characteristic downfield shift. The oxygen-substituted aromatic carbons (C-2, C-4) will be the most downfield of the ring carbons, while the carbon bearing the nitrile group (C-1) will also be significantly downfield. The two methoxy carbons will appear in the typical upfield region (~55-60 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Parameters: A wider spectral width is required compared to ¹H NMR. A pulse angle of 45 degrees and a relaxation delay of 2-5 seconds are standard. A significantly larger number of scans (e.g., 512 to 2048) is typically necessary.

-

Processing: Standard Fourier transformation, phasing, and baseline correction are applied.

Data Interpretation and Summary

The spectrum shows nine distinct signals, confirming the presence of nine unique carbon atoms. The assignments are based on established chemical shift ranges for substituted benzenes.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | C-4 |

| 162.1 | C-2 |

| 134.0 | C-6 |

| 118.0 | C-5 |

| 117.1 | C≡N |

| 105.9 | C-3 |

| 98.6 | C-1 |

| 56.5 | OCH₃ (C-4) |

| 56.0 | OCH₃ (C-2) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups, which absorb infrared radiation at specific, characteristic frequencies corresponding to their vibrational modes (stretching, bending).

Theoretical Basis & Predicted Spectrum

The key functional groups in this compound will produce strong, identifiable absorption bands:

-

Nitrile (C≡N): A sharp, intense stretch in the 2260-2220 cm⁻¹ region.

-

Aromatic C-H: Stretching vibrations just above 3000 cm⁻¹.

-

Aliphatic C-H: Stretching vibrations from the methoxy groups just below 3000 cm⁻¹.

-

Aromatic C=C: Ring stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Ether (C-O): Strong, characteristic C-O-C asymmetric and symmetric stretching bands, typically in the 1250-1050 cm⁻¹ range.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

-

Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Summary

The FT-IR spectrum provides clear evidence for all expected functional groups, most notably the sharp nitrile stretch and the strong C-O ether stretches.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (in -OCH₃) |

| ~2230 | Strong, Sharp | C≡N Nitrile Stretch |

| ~1610, 1580 | Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Ether Stretch |

| ~1030 | Strong | Symmetric C-O-C Ether Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and a series of characteristic fragment ions.

Theoretical Basis & Predicted Spectrum

The molecular formula of this compound is C₉H₉NO₂. The nominal molecular weight is 163 g/mol .[2] Upon electron ionization, the molecule is expected to form a molecular ion at a mass-to-charge ratio (m/z) of 163. Common fragmentation pathways for methoxylated aromatic compounds include the loss of a methyl radical (•CH₃, 15 Da) to form a stable cation, or the loss of formaldehyde (CH₂O, 30 Da).

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

-

GC Method: Inject a small volume (e.g., 1 µL) of the solution. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 100°C to 250°C).

-

MS Method: The EI source is typically operated at 70 eV. Acquire mass spectra over a range of m/z 40-400 as the compound elutes from the GC column.

-

Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum.

Data Interpretation and Summary

The mass spectrum shows a strong molecular ion peak, confirming the molecular weight. The fragmentation pattern is consistent with the proposed structure, showing characteristic losses of methyl and other neutral fragments.

Table 4: Key Mass Spectrometry Data for this compound (EI-MS)

| m/z | Proposed Fragment Identity / Neutral Loss |

| 163 | [M]⁺˙ (Molecular Ion) |

| 148 | [M - •CH₃]⁺ |

| 133 | [M - CH₂O]⁺˙ |

| 120 | [M - •CH₃ - CO]⁺ |

| 105 | [M - 2(•CH₃) - CO]⁺ |

Integrated Spectroscopic Analysis Workflow

Confirmation of a chemical structure should never rely on a single technique. The true power of spectroscopic analysis lies in the integration of data from multiple, complementary methods. The workflow below illustrates how the information from NMR, IR, and MS is synthesized to build a complete and validated structural picture of this compound.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dimethoxybenzonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of organic molecules is a foundational requirement. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide unparalleled detail about molecular structure in solution. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of 2,4-dimethoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.